REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[N:4][C:5](Br)=[CH:6][CH:7]=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(=O)([O-])[O-].[K+].[K+].C(O)CCO.[S:33]1[CH:37]=[CH:36][C:35](B(O)O)=[CH:34]1.[OH-].[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[Br:1][C:2]1[N:3]=[N:4][C:5]([C:35]2[CH:36]=[CH:37][S:33][CH:34]=2)=[CH:6][CH:7]=1 |f:2.3.4,7.8,9.10.11|
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Name
|
|
Quantity
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8.45 g
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Type
|
reactant
|
Smiles
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BrC=1N=NC(=CC1)Br
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Name
|
palladacycle
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
107 mmol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
at reflux for 1 hour
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Duration
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1 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred
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Type
|
TEMPERATURE
|
Details
|
at reflux for 7 days
|
Duration
|
7 d
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate (2×100 ml)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=NC(=CC1)C1=CSC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |